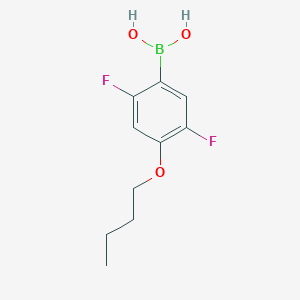

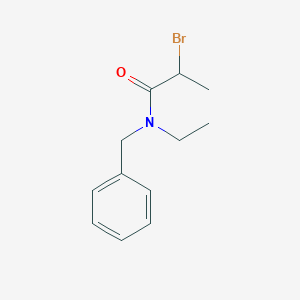

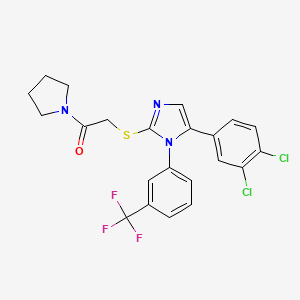

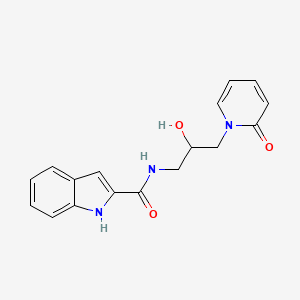

N-Benzyl-2-bromo-N-ethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Benzyl-2-bromo-N-ethylpropanamide, commonly known as benzyl bromide, is an organic compound with a molecular formula of C8H10BrN. It is a colorless liquid with a pungent odor. Benzyl bromide is a versatile reagent used in organic synthesis, and has been widely used in the production of pharmaceuticals, agrochemicals, and dyes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-Benzyl-2-bromo-N-ethylpropanamide: is utilized in organic synthesis, particularly in Ni-pybox catalyzed asymmetric Negishi couplings . This reaction is significant for forming carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules. The compound’s role in facilitating these couplings makes it valuable for synthesizing chiral molecules, which are crucial in pharmaceuticals.

Medicinal Chemistry

In the realm of medicinal chemistry, N-Benzyl-2-bromo-N-ethylpropanamide finds its application in the development of new drugs. It’s used in asymmetric cross-coupling reactions which are pivotal for creating compounds with high enantiomeric purity, a critical factor in drug efficacy and safety .

Material Science

The compound’s application extends to material science, where it aids in the synthesis of new materials through asymmetric catalysis . This process is essential for producing materials with specific optical properties, which can be applied in creating advanced polymers and optoelectronic devices .

Chemical Research

In chemical research, N-Benzyl-2-bromo-N-ethylpropanamide is a key reagent in asymmetric synthesis . Asymmetric synthesis is vital for obtaining compounds with the desired chirality, which has profound implications in the study of chemical reactions and properties of substances.

Analytical Chemistry

Analytical chemistry benefits from the use of N-Benzyl-2-bromo-N-ethylpropanamide in the development of analytical methods. It can serve as a standard or reference compound in chromatographic analysis, helping to identify and quantify other substances with similar properties .

Environmental Science

In environmental science, this compound could be used in the synthesis of molecules that are relevant for environmental analysis. For instance, it might be involved in creating sensors or indicators that detect pollutants or other environmental factors .

Drug Development

N-Benzyl-2-bromo-N-ethylpropanamide: plays a role in drug development, particularly in the synthesis of secondary alpha-bromo amides, which are intermediates in the production of various pharmaceuticals .

Industrial Applications

Industrially, the compound is used in reactions that are crucial for manufacturing products on a large scale. Its role in Ni-pybox catalyzed asymmetric Negishi couplings is an example of how it contributes to the synthesis of bulk chemicals and materials .

Eigenschaften

IUPAC Name |

N-benzyl-2-bromo-N-ethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-14(12(15)10(2)13)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRYYOAYZKYXNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-bromo-N-ethylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2937188.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2937194.png)

![1,3,9-Trimethyl-8-[(3-nitrophenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2937196.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2937199.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2937202.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2937204.png)